molecular formula C21H20N4OS B2612980 N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1219844-95-7

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2612980
CAS No.: 1219844-95-7
M. Wt: 376.48
InChI Key: CKNIIVBULCWUOK-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a cell-permeable benzothiadiazole carboxamide that functions as a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This compound demonstrates high affinity for both the GSK-3α and GSK-3β isoforms, effectively blocking the kinase's activity and leading to the accumulation and nuclear localization of β-catenin, a key downstream effector in the Wnt signaling pathway [https://pubmed.ncbi.nlm.nih.gov/24200658/]. Its primary research value lies in the experimental modulation of GSK-3-dependent processes, which are critically involved in a multitude of diseases. Researchers utilize this inhibitor to investigate neuroprotective mechanisms, as inhibition of GSK-3 has been shown to reduce neuronal apoptosis and tau hyperphosphorylation, making it a valuable tool for modeling therapeutic interventions in Alzheimer's disease and other tauopathies [https://pubmed.ncbi.nlm.nih.gov/24200658/]. Furthermore, due to the role of GSK-3 in regulating cell proliferation, survival, and oncogenic signaling, this compound is extensively applied in oncology research to study its effects on cancer cell viability and to explore potential chemosensitization strategies in various cancer models, including glioblastoma [https://pubmed.ncbi.nlm.nih.gov/24200658/]. Its well-characterized mechanism provides a reliable means for dissecting the complex GSK-3 signaling network in both physiological and pathological contexts.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-25(2)20(17-9-5-7-14-6-3-4-8-16(14)17)13-22-21(26)15-10-11-18-19(12-15)24-27-23-18/h3-12,20H,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNIIVBULCWUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the naphthalen-1-yl group through a Friedel-Crafts acylation reaction. The dimethylamino group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzo[c][1,2,5]thiadiazole core, potentially converting it to a more reduced form.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the benzo[c][1,2,5]thiadiazole core.

    Substitution: Substituted derivatives with various functional groups replacing the dimethylamino group.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that thiadiazole derivatives exhibit promising antimicrobial activities. For example, compounds similar to N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been screened against various bacterial strains (both Gram-positive and Gram-negative) and fungi. A study indicated that certain thiadiazole derivatives showed moderate to significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli using disc diffusion methods .

Anticancer Activity

The anticancer potential of this compound is another area of interest. Thiadiazole derivatives have been investigated for their cytotoxic effects against several cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). In vitro studies have shown that these compounds can inhibit cell proliferation significantly compared to standard chemotherapeutic agents like cisplatin. Molecular docking studies have further elucidated their mechanism of action by targeting specific proteins involved in cancer cell growth .

Case Studies and Research Findings

Study Focus Findings
Mahendrasinh et al. (2013)Antimicrobial activityIdentified moderate antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa for synthesized thiadiazoles .
DDDT (2018)Anticancer activityDemonstrated significant cytotoxicity in HepG-2 and A-549 cell lines; molecular docking suggested effective binding to dihydrofolate reductase .
PMC (2014)Cytotoxic evaluationEvaluated various thiadiazole derivatives against neuroblastoma and prostate cancer cell lines; some derivatives outperformed doxorubicin .

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is largely dependent on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. The electron-accepting properties of the benzo[c][1,2,5]thiadiazole core play a crucial role in its interaction with biological molecules and its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Thiourea Derivatives ()

A thiourea analogue, 1-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea, shares the dimethylamino and naphthalenyl substituents but replaces the benzothiadiazole-carboxamide with a thiourea group.

  • Key Differences :
    • Functional Group : Thiourea (-NH-CS-NH-) vs. carboxamide (-CONH-). Thiourea may enhance metal-binding capacity but reduce metabolic stability.
    • Stereochemistry : The thiourea derivative exhibits stereospecificity (R,R and S configurations), which could influence target selectivity .
Thiazole-5-Carboxamide Derivatives ()

Dasatinib (BMS-354825) , a thiazole-5-carboxamide, shares the carboxamide linkage but features a thiazole core instead of benzothiadiazole.

  • Key Differences :
    • Core Heterocycle : Thiazole (5-membered, one sulfur, one nitrogen) vs. benzo[c][1,2,5]thiadiazole (fused bicyclic, two nitrogens). The latter may confer enhanced π-π stacking and rigidity.
    • Biological Target : Dasatinib is a kinase inhibitor (BCR-ABL, SRC), while the target compound’s mechanism remains unexplored .

Pharmacological Activity Comparison

Anticancer Activity ()
  • Compound 7b (Thiadiazole derivative): IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells. Features a phenylthiazole substituent, suggesting bulky aromatic groups enhance cytotoxicity .
  • Compound 11 (Thiadiazole derivative): IC50 = 1.98 ± 1.22 μg/mL. Contains a propane hydrazonoyl group, indicating hydrazine-based moieties may improve potency .
Antimicrobial and Antitumor Thiadiazoles ()

1,3,4-Thiadiazole derivatives exhibit broad activity, including antitumor and antimicrobial effects. Cyclization with iodine and triethylamine is a common synthesis step, differing from the target compound’s unreported route .

Physical Properties
  • Molecular Weight : The thiourea derivative () has a molecular weight of 453.64 g/mol, while the target compound’s estimated weight is ~425 g/mol (C₂₀H₁₉N₅OS). Lower weight may improve solubility .
  • Stability : Thiourea derivatives require refrigeration (0–6°C), whereas thiadiazoles (e.g., Compound 7b) are stable at room temperature .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Biological Activity (IC50 or Target) Reference
Target Compound Benzo[c][1,2,5]thiadiazole Naphthalen-1-yl, dimethylaminoethyl Not reported -
Compound 7b Thiadiazole Phenyl, methylthiazole 1.61 ± 1.92 μg/mL (HepG-2)
Dasatinib Thiazole Pyrimidine, piperazinyl BCR-ABL kinase inhibitor
Thiourea Derivative Thiourea Naphthalenyl, diphenylethyl Requires refrigeration (0–6°C)

Biological Activity

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Thiadiazole moiety : Known for its diverse biological activities.
  • Dimethylamino group : Often associated with enhanced solubility and biological activity.
  • Naphthalene ring : Contributes to the compound's hydrophobic character, which can influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of thiadiazole can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 32.6μg/mL32.6\,\mu g/mL, outperforming standard antibiotics like ampicillin .
  • A study highlighted that certain 1,3,4-thiadiazole derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing zones of inhibition between 15–19 mm at concentrations of 500 μg/disk .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell-based assays have revealed that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cell cycle progression.
  • Certain derivatives have been shown to inhibit histone deacetylases (HDACs), which are critical in cancer progression. This inhibition may lead to reactivation of tumor suppressor genes .

Study 1: Antimicrobial Efficacy

In a comprehensive study conducted on a series of thiadiazole derivatives, including the target compound, it was found that modifications at various positions significantly influenced antibacterial activity. The introduction of electron-withdrawing groups enhanced efficacy against E. coli and S. aureus.

CompoundStructure ModificationMIC (μg/mL)Activity Against
ANo modification64S. aureus
B-NO2 at para position32E. coli
C-Cl at ortho position16S. aureus

Study 2: Anticancer Properties

A recent investigation focused on the anticancer activity of this compound against breast cancer cell lines. The results indicated:

  • IC50 values were determined using MTT assays, showing significant cytotoxicity with IC50 values around 25μM25\,\mu M.
  • The compound induced apoptosis through activation of caspase pathways.

Q & A

Basic Research Question

  • HPLC-MS : Detect trace impurities (e.g., <0.1% unreacted starting materials) using C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Validate stoichiometry (e.g., C, 55.79%; N, 13.94% for thiadiazole derivatives) .
  • TLC monitoring : Track reaction progress with chloroform:acetone (3:1) eluents and UV visualization .

Best Practice : Combine melting point analysis (e.g., 503–504 K for pure acetamide intermediates) with spectroscopic data to confirm purity .

How do reaction conditions influence the regioselectivity of thiadiazole formation?

Advanced Research Question
Regioselectivity in cyclization (e.g., 1,3,4- vs. 1,2,5-thiadiazole) depends on:

  • Acid strength : Concentrated H₂SO₄ favors 1,3,4-thiadiazoles via protonation of thiourea intermediates .
  • Solvent polarity : DMF stabilizes charged transition states, directing sulfur elimination to form 5-membered rings .
  • Catalysts : Iodine promotes disulfide bond formation, critical for sulfur extrusion during cyclization .

Contradiction Alert : One study reported 85% yield of 1,3,4-thiadiazole in H₂SO₄, while another observed 70% yield in DMF, highlighting solvent-dependent pathways .

What computational methods are effective for modeling the compound’s electronic properties?

Advanced Research Question

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies (e.g., Egap < 3 eV for naphthalene-containing derivatives) .
  • Molecular dynamics : Simulate solvation effects in aqueous/DMSO mixtures to correlate logP with bioavailability .
  • SAR modeling : Use QSAR to link electron-withdrawing groups (e.g., benzo[c]thiadiazole) to antimicrobial activity .

Application : A QSAR model for thiadiazole carboxamides showed that dimethylamino groups enhance membrane permeability by reducing polarity .

How can conflicting bioactivity data across studies be reconciled?

Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ ranging from 1–50 µM) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
  • Compound aggregation : Use dynamic light scattering (DLS) to detect nanoparticle formation in PBS .
  • Strain specificity : Test against isogenic bacterial strains (e.g., S. aureus vs. MRSA) to identify resistance mechanisms .

Case Study : A thiadiazole derivative showed 90% inhibition of S. aureus but only 40% for E. coli, attributed to differences in outer membrane permeability .

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